methyl 3-bromobenzo[b]thiophene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-bromobenzo[b]thiophene-5-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate ester group at the 5-position of the benzothiophene ring. It is widely used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromobenzo[b]thiophene-5-carboxylate typically involves the bromination of 1-benzothiophene followed by esterification. One common method involves the bromination of 1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-1-benzothiophene is then reacted with methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 3-bromobenzo[b]thiophene-5-carboxylate undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
methyl 3-bromobenzo[b]thiophene-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of methyl 3-bromobenzo[b]thiophene-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and ester group can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-benzothiophene-5-carboxylate
- Methyl 3-iodo-1-benzothiophene-5-carboxylate
- Methyl 3-fluoro-1-benzothiophene-5-carboxylate
Uniqueness
methyl 3-bromobenzo[b]thiophene-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki coupling and other cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H7BrO2S |
---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
methyl 3-bromo-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3 |
InChI Key |
HRWMVOQUWFSLAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.